

Cross-validation of analytical methods for lansoprazole in different laboratories

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

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A Comparative Guide to Cross-Validated Analytical Methods for Lansoprazole

This guide provides a comparative analysis of various validated analytical methods for the quantification of lansoprazole in pharmaceutical formulations and biological fluids. While direct inter-laboratory cross-validation studies were not found, this document collates data from multiple independent laboratory validations to offer researchers, scientists, and drug development professionals a comprehensive overview of method performance across different analytical techniques. The presented data, sourced from peer-reviewed studies, facilitates an objective comparison of methodologies, including High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key validation parameters for different analytical methods for lansoprazole, as reported in various studies. This allows for a side-by-side comparison of method performance characteristics such as linearity, precision, and accuracy.

Method	Laboratory/Study	Linearity Range	Precision (%RSD)	Accuracy (% Recovery)	Key Features
RP-HPLC	J. Chem. Pharm. Res., 2010	40-60 µg/ml	Not explicitly stated, but method validated as per ICH guidelines[1]	Not explicitly stated, but method validated as per ICH guidelines[1]	Simple, rapid, and accurate for tablet dosage form. [1]
UPLC	J Anal Bioanal Tech, 2014	LOQ to 150% of test concentration	Assay: 0.6% (precision), 0.8% (intermediate precision); Impurities: <2%[2]	97.8% to 102.6% for Lansoprazole ; 93.5% to 106.5% for impurities[2]	Rapid (11 min run time), stability-indicating.[2]
LC-MS/MS	Bentham Open, 2015	4.50-2800.00 ng/ml	< 3.09% to 2.62%	98.24% to 99.94%	High sensitivity for human plasma samples.[3]
RP-HPLC	Asian J Pharm Res Dev, 2018	10-50 µg/ml	< 2%	Not explicitly stated, but method validated for accuracy[4]	Rapid (RT 5.4 min).[4]
UV-Vis	Int J Pharm Sci Rev Res, 2019	30-150 µg/ml	Not explicitly stated, but method validated for precision[5]	Performed at 80, 100, and 120% of standard concentration , results were satisfactory[5]	Simple spectrophotometric method.[5]

Experimental Protocols

Below are the detailed methodologies for the key experiments cited in the comparison table.

1. RP-HPLC Method for Tablet Dosage Form (J. Chem. Pharm. Res., 2010)[1]

- Mobile Phase: A mixture of disodium hydrogen phosphate buffer (pH 3.0) and acetonitrile in a 30:70 ratio.
- Column: Phenomenex Luna C8 (5 μ , 250 mm \times 4.6 mm i.d.).
- Flow Rate: 1.0 ml/min.
- Detection: UV at 285 nm.
- Sample Preparation: Twenty tablets were weighed and crushed. Powder equivalent to 50 mg of lansoprazole was dissolved in the mobile phase in a 100 ml volumetric flask and then filtered. A 5 ml aliquot of the filtrate was diluted to 50 ml with the mobile phase.

2. UPLC Method for Bulk Drug and Pharmaceutical Dosage Forms (J Anal Bioanal Tech, 2014) [2]

- Mobile Phase A: pH 7.0 phosphate buffer and methanol in a 90:10 (v/v) ratio.
- Mobile Phase B: Methanol and acetonitrile in a 50:50 (v/v) ratio.
- Column: Waters Acquity BEH C18.
- Detection: 285 nm.
- Standard Preparation: A stock solution of 400 μ g/mL lansoprazole was prepared in the diluent. Working solutions were prepared from this stock solution.
- Sample Preparation: An accurately weighed portion of lansoprazole pellets equivalent to 40 mg of lansoprazole was transferred into a 100 mL volumetric flask.

3. LC-MS/MS Method for Human Plasma (Bentham Open, 2015)[3]

- Mobile Phase: Acetonitrile and 2 mM ammonium acetate solution (80:20 v/v).
- Column: Thermo Hypurity Advance, 50 X 4.6mm, 5 μ .
- Flow Rate: 1.0 mL/min.
- Detection: LC-MS/MS (API 3000) in negative ion mode.
- Extraction: Solid-phase extraction from human plasma.
- Standard Preparation: A stock solution of lansoprazole was prepared by weighing approximately 25 mg of lansoprazole and transferring it to a 50 mL volumetric flask containing 10 μ L of 25% liquor ammonia.

4. RP-HPLC Method (Asian J Pharm Res Dev, 2018)[4]

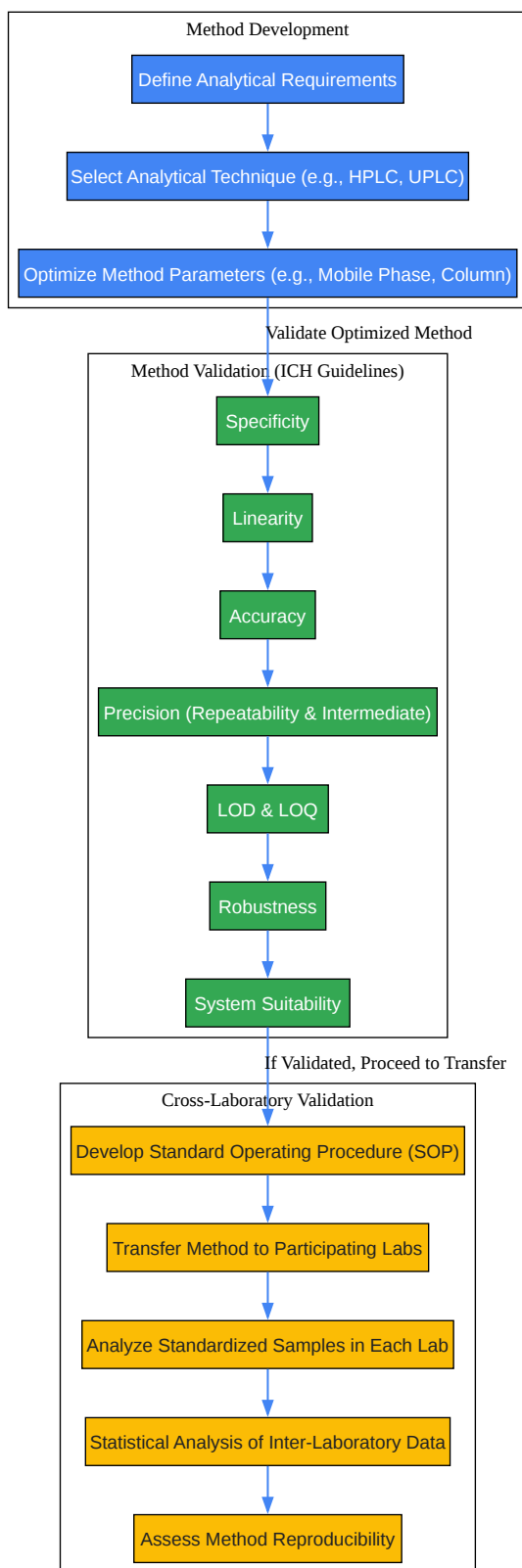
- Mobile Phase: 80:20 Methanol: water.
- Column: Inspire grace C18 (250 mm x 4.5 mm, 5mm particle size).
- Flow Rate: 0.8 mL/min.
- Detection: UV at 285nm.
- Linearity Range: 10-50 μ g/mL.

5. UV-Vis Spectrophotometry Method (Int J Pharm Sci Rev Res, 2019)[5]

- Solvent: Methyl alcohol.
- Detection Wavelength: 275 nm.
- Standard Stock Solution: 50 mg of lansoprazole pure drug was dissolved in 25 mL of methanol in a 50 mL volumetric flask and the volume was made up to 50 mL to get a concentration of 1000 μ g/mL. This was further diluted to 100 μ g/mL.
- Linearity: Investigated in the concentration range of 30-150 μ g/mL.

Visualizations

The following diagram illustrates a general workflow for the validation of an analytical method, a crucial step before any cross-laboratory comparison can be undertaken.



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Caption: General workflow for analytical method validation and cross-laboratory comparison.

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Email: info@benchchem.com